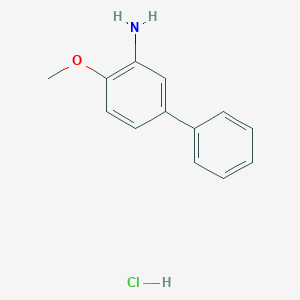

4-Methoxy-3-biphenylamine hydrochloride

Description

Properties

IUPAC Name |

2-methoxy-5-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWYZBIVFJWGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583701 | |

| Record name | 4-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197147-24-3 | |

| Record name | 4-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization in Microchannel Systems

The diazotization of 3-amino-4-methoxybiphenyl is conducted in a microchannel reactor comprising precooling, mixing, and reaction modules. Key parameters include:

-

Temperature : Maintained at 0–5°C to suppress side reactions.

-

Residence Time : 90 seconds, a drastic reduction from traditional batch reactors (hours).

-

Molar Ratios :

The microchannel’s enhanced mass transfer ensures uniform reagent mixing, achieving near-complete conversion (>98%) of the amine to the diazonium intermediate.

Reduction and Hydrolysis

The diazonium intermediate undergoes reduction with potassium sulfite (18% w/w) and sodium hydrosulfite, followed by hydrochloric acid hydrolysis (30% HCl). This stepwise approach minimizes over-reduction and stabilizes the hydrazine product. The final hydrolysis at 0°C precipitates the hydrochloride salt, which is isolated via filtration and ice-water washing.

Representative Data (Example 1):

| Parameter | Value |

|---|---|

| Starting Material | 3-Amino-4-methoxybiphenyl (30% in toluene) |

| NaNO₂ Solution | 30% w/w |

| HCl Concentration | 30% w/w |

| Total Yield | 93% |

This method’s efficiency stems from the microchannel reactor’s corrosion-resistant construction (glass/silicon carbide) and continuous-flow design, eliminating intermediate transfers and associated leakage risks.

Traditional Diazotization-Reduction Approaches

Conventional batch methods, while less efficient, remain relevant for small-scale production. The synthesis of structurally analogous 4-methoxyphenylhydrazine hydrochloride (CAS 19501-58-7) from p-anisidine, as described by ChemicalBook, illustrates this approach:

Diazotization of p-Anisidine

p-Anisidine reacts with sodium nitrite (1.16 eq) in hydrochloric acid at -5°C to form the diazonium salt. The low temperature prevents decomposition, while stoichiometric HCl protonates the amine, facilitating nitrosation.

Tin(II) Chloride Reduction

The diazonium salt is reduced with SnCl₂ (2.1 eq) in HCl, yielding the hydrazine intermediate. Subsequent basification (pH 9.0) and chloroform extraction isolate the product, with a reported 77% yield .

Critical Comparison with Microchannel Method:

| Factor | Batch Process | Microchannel |

|---|---|---|

| Reaction Time | 4.25 hours | 90 seconds |

| Yield | 77% | 93% |

| Temperature Control | Challenging | Precise (±0.5°C) |

| Scalability | Limited | High-throughput |

Optimization Strategies for Yield and Purity

Solvent Selection

The choice of solvent in the amine solution significantly impacts diazotization efficiency. Toluene and tert-butyl methyl ether are preferred for their low polarity, which stabilizes the diazonium intermediate. Ethanol and methanol, though cheaper, increase side reactions due to hydroxyl group reactivity.

Acid Concentration

Hydrochloric acid concentrations ≥30% w/w ensure complete protonation of the amine and nitrite, but excess acid accelerates equipment corrosion. Microchannel reactors address this via polytetrafluoroethylene (PTFE) and titanium components.

Reductant Stoichiometry

Sodium hydrosulfite (dithionite) is optimal for reducing the diazonium salt to hydrazine. Substoichiometric quantities (<1.5 eq) lead to incomplete reduction, while excess reductant degrades the product.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-biphenylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The methoxy and amine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Biological Activities

4-Methoxy-3-biphenylamine hydrochloride exhibits several biological activities:

- COX-2 Inhibition : The compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By inhibiting COX-2, it may reduce inflammation and pain, making it a candidate for therapeutic applications in conditions like arthritis.

- NF-κB Pathway Modulation : It also affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in regulating immune responses and inflammation.

Applications in Research

The applications of this compound span various fields:

- Therapeutic Development : Due to its anti-inflammatory properties, the compound is being investigated for potential use in treating inflammatory diseases.

- Cancer Research : Studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. It activates caspase pathways and increases pro-apoptotic protein expression, indicating its potential as an anticancer agent.

- Antimicrobial Studies : Research has demonstrated moderate antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Neuropharmacology : The compound may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood and cognition. This suggests potential applications in treating mood disorders.

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

- Antidepressant Effects : A study investigated its effects on depressive behaviors in rodent models, revealing significant reductions in immobility time during forced swim tests. This suggests potential antidepressant-like effects mediated by alterations in serotonin levels.

- Cancer Cell Line Research : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-biphenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation .

Comparison with Similar Compounds

4-Methoxyaniline: Similar structure but lacks the biphenyl ring.

3-Methoxybiphenylamine: Similar structure but with the methoxy group in a different position.

4-Biphenylamine: Lacks the methoxy group.

Uniqueness: 4-Methoxy-3-biphenylamine hydrochloride is unique due to the specific positioning of the methoxy and amine groups on the biphenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

4-Methoxy-3-biphenylamine hydrochloride, a derivative of biphenylamine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies detailing its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H13ClN2O

- Molecular Weight : 248.71 g/mol

- CAS Number : 1000-00-0

This compound features a biphenyl backbone with a methoxy group and an amino group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that biphenylamine derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation, stabilizing free radicals and reducing oxidative stress in cells .

- Anticancer Effects : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in breast cancer cells (MCF-7) by activating caspase pathways and disrupting mitochondrial membrane potential .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

A study conducted by Zhang et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Antioxidant Capacity

In a study assessing the antioxidant capacity of various biphenylamine derivatives, this compound demonstrated:

- DPPH Radical Scavenging Activity : An IC50 value of 20 µM, indicating strong radical scavenging ability.

- Total Phenolic Content : Correlation between phenolic content and antioxidant activity was established, suggesting that the methoxy substitution plays a crucial role in enhancing these properties .

Antimicrobial Efficacy

Research by Liu et al. (2024) evaluated the antimicrobial efficacy of this compound against common pathogens:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 24 |

| Escherichia coli | 64 | 20 |

| Pseudomonas aeruginosa | 128 | 18 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-3-biphenylamine hydrochloride, and what are their respective challenges?

- Methodological Answer : Synthesis typically involves coupling a methoxy-substituted aryl halide with a biphenylamine precursor. For example:

Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling of aryl halides with amines under inert conditions. Challenges include optimizing catalyst loading (e.g., Pd(OAc)₂ with Xantphos ligand) and avoiding dehalogenation side reactions .

Reductive Amination : Reaction of ketones or aldehydes with amines using NaBH₃CN or other reductants. Purity may require recrystallization from ethanol/water mixtures .

Yields vary (40–75%) depending on substituent steric effects and reaction time.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and aromatic proton environments. Compare chemical shifts with PubChem data for related arylammonium salts .

HPLC : Reverse-phase C18 columns with UV detection at 254 nm. Purity >95% is achievable using gradient elution (acetonitrile/water + 0.1% TFA) .

Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and chloride adducts .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in biphenyl coupling reactions?

- Methodological Answer :

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yield parity with conventional heating .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates. Additives like K₂CO₃ can enhance coupling efficiency .

Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(dba)₂ vs. PdCl₂) with ligands (BINAP, SPhos) to minimize byproducts .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

- Methodological Answer :

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons .

Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (Gaussian or ADF software) .

Cross-Validation : Validate purity via elemental analysis (C, H, N) and X-ray crystallography for unambiguous structural confirmation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

- Methodological Answer :

Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include gentamicin as a positive control and DMSO vehicle controls .

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Normalize activity with staurosporine as a reference inhibitor .

Cytotoxicity : MTT assay on HEK-293 cells. Report IC₅₀ values relative to cisplatin and validate via triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.